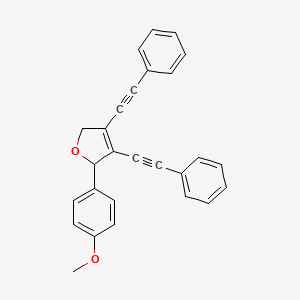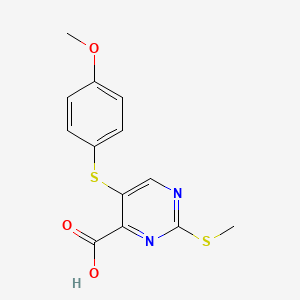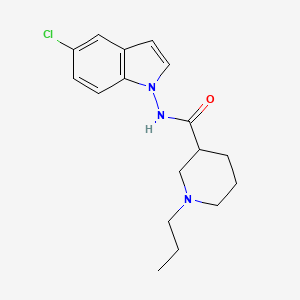![molecular formula C7H11N3O2 B12916269 2-[(6-Methoxypyrimidin-4-yl)amino]ethan-1-ol CAS No. 61667-10-5](/img/structure/B12916269.png)
2-[(6-Methoxypyrimidin-4-yl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-Methoxypyrimidin-4-yl)amino)ethanol is a chemical compound with the molecular formula C7H11N3O2 It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Methoxypyrimidin-4-yl)amino)ethanol typically involves the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods
Industrial production methods for 2-((6-Methoxypyrimidin-4-yl)amino)ethanol are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
2-((6-Methoxypyrimidin-4-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((6-Methoxypyrimidin-4-yl)amino)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other pyrimidine derivatives.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-((6-Methoxypyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets and pathways Pyrimidine derivatives are known to interact with enzymes and receptors involved in various biological processes
Comparison with Similar Compounds
2-((6-Methoxypyrimidin-4-yl)amino)ethanol can be compared with other similar compounds, such as:
- Ethyl 2-((6-methoxypyrimidin-4-yl)amino)-2-oxoacetate
- Tert-butyl 2-((6-methoxypyrimidin-4-yl)amino)methylpiperidine-1-carboxylate
- 2-((6-bromoquinazolin-4-yl)amino)ethanol
- 2-((6-methyl-2-propylpyrimidin-4-yl)amino)ethanol
- 2-((6-pyrazol-1-ylpyrimidin-4-yl)amino)ethanol
These compounds share the pyrimidine core structure but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
CAS No. |
61667-10-5 |
|---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-[(6-methoxypyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C7H11N3O2/c1-12-7-4-6(8-2-3-11)9-5-10-7/h4-5,11H,2-3H2,1H3,(H,8,9,10) |
InChI Key |
NZRCSKTZGHXEMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


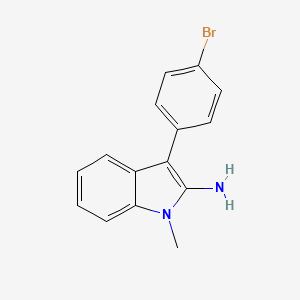
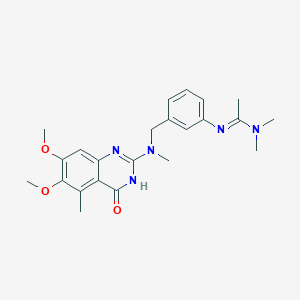
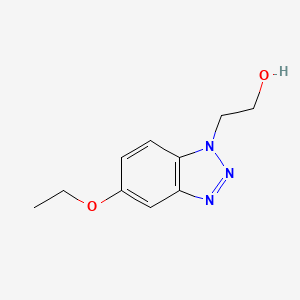
![2H-pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B12916210.png)
![5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12916222.png)

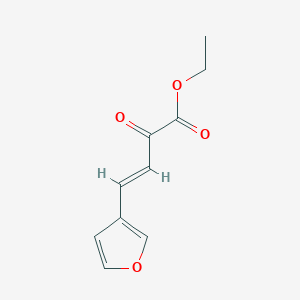

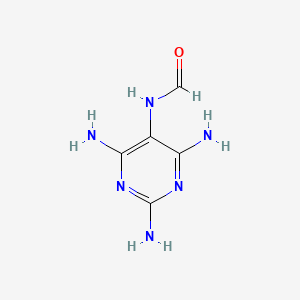
![2-[(4-Tert-butylphenyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B12916241.png)
